Furo[2,3-b]pyridine-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-2-1-5-3-4-12-7(5)9-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLYLXSDBCOHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442000 | |
| Record name | furo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-80-3 | |
| Record name | furo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 B Pyridine 6 Carboxylic Acid and Its Analogs
Established Synthetic Routes to the Furo[2,3-b]pyridine Core
A variety of synthetic strategies have been established for the assembly of the furo[2,3-b]pyridine ring system. These methods can be broadly categorized by the key bond-forming strategies employed to construct either the furan (B31954) or the pyridine (B92270) ring.
Ring Construction Strategies: Furan Ring Annulation
One of the most common approaches to the furo[2,3-b]pyridine core involves the annulation of a furan ring onto a pre-existing pyridine scaffold. A prominent example of this strategy begins with a substituted pyridine, such as a 2-halopyridine, which undergoes reaction with a suitable three-carbon synthon to form the furan ring. For instance, 2,5-dichloronicotinic acid can be converted to its corresponding ester. nih.gov This intermediate then reacts with an enolate, such as that derived from ethyl 2-hydroxyacetate or tert-butyl 2-hydroxyacetate, via a tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. nih.gov The alkoxide of the hydroxyacetate displaces the 2-chloro group, and the subsequent intramolecular cyclization of the resulting intermediate yields the furo[2,3-b]pyridine core. nih.gov
Another notable furan ring annulation strategy involves the intramolecular cyclization of C3-substituted pyridine N-oxides, which can proceed without the need for a transition metal catalyst.
Ring Construction Strategies: Pyridine Ring Annulation
Conversely, the pyridine ring can be constructed onto a pre-existing furan derivative. Although less common, these methods offer an alternative disconnection for accessing the furo[2,3-b]pyridine scaffold. These strategies often involve the condensation of a functionalized furan with a reagent that provides the necessary nitrogen and carbon atoms to complete the pyridine ring.
Nucleophilic Aromatic Substitution Mediated Cyclizations
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of furo[2,3-b]pyridines. nih.gov This reaction typically involves the attack of a nucleophile on a pyridine ring that is activated by electron-withdrawing groups and contains a good leaving group, usually a halogen at the 2- or 4-position. stackexchange.com
In the context of furo[2,3-b]pyridine synthesis, the SNAr reaction is often the initial step in a one-pot cyclization sequence. nih.gov For example, the synthesis can commence with a 2-halopyridine derivative. The nucleophilic attack of an oxygen-containing species at the C-2 position, followed by an intramolecular cyclization, leads to the formation of the furan ring fused to the pyridine. nih.gov The stability of the anionic intermediate, which is a key factor in SNAr reactions, is enhanced by the presence of the nitrogen atom in the pyridine ring, which can stabilize the negative charge through resonance. stackexchange.com
A specific example is the reaction of ethyl 2,5-dichloronicotinate with the sodium salt of tert-butyl 2-hydroxyacetate. The alkoxide acts as the nucleophile, displacing the chloride at the 2-position of the pyridine ring. The subsequent intramolecular condensation and cyclization afford the furo[2,3-b]pyridine ester. nih.gov
| Starting Material | Reagent | Key Transformation | Product |
| 2,5-Dichloronicotinic acid | tert-Butyl 2-hydroxyacetate, Sodium Hydride | SNAr and intramolecular cyclization | 3-Hydroxy-5-chloro-furo[2,3-b]pyridine |
| 2-Halopyridine | Oxygen nucleophile | Nucleophilic aromatic substitution followed by cyclization | Substituted furo[2,3-b]pyridine |
Thorpe-Ziegler Cyclization and Related Approaches
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a classical method for the formation of cyclic ketones from dinitriles. wikipedia.org While not a direct route to the aromatic furo[2,3-b]pyridine system, its principles of intramolecular cyclization of nitrile-containing precursors are relevant. Related approaches that involve the cyclization of dinitriles can be adapted to form the heterocyclic core. For instance, a suitably substituted precursor containing two nitrile groups can undergo an intramolecular cyclization to form a dihydropyridine intermediate, which can then be aromatized.
More recently, β-ketodinitriles have been employed as versatile starting materials in palladium-catalyzed syntheses, where both nitrile groups actively participate in the construction of the fused furan and pyridine rings. acs.orgresearchgate.netacs.orgnih.govacs.org
Advanced and Catalytic Approaches for Furo[2,3-b]pyridine Synthesis
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, including the furo[2,3-b]pyridine core. Catalytic methods, particularly those employing palladium, have become indispensable.
Palladium-Catalyzed Coupling and Cyclization Sequences
Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful tools for the synthesis of furo[2,3-b]pyridines, offering high efficiency and functional group tolerance. nih.gov These methods often involve a one-pot sequence where multiple bonds are formed in a single operation.
One such strategy involves a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov Another elegant approach utilizes the palladium(II)-catalyzed reaction of β-ketodinitriles with alkynes. acs.orgresearchgate.netacs.orgnih.govacs.org In this process, a N–H/C annulation occurs, where both nitrile groups of the β-ketodinitrile participate in the simultaneous construction of the furan and pyridine rings. acs.orgresearchgate.netacs.orgnih.govacs.org This method is notable for the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single pot. acs.orgresearchgate.netacs.orgnih.govacs.org
The general scheme for this palladium-catalyzed synthesis is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Key Features | Product |
| β-Ketodinitrile | Alkyne | Pd(II) salt (e.g., Pd(OAc)₂) | N–H/C annulation, simultaneous furan and pyridine ring formation | Substituted furo[2,3-b]pyridine |
This catalytic cycle typically involves the coordination of the palladium catalyst to the reactants, followed by a series of oxidative addition, migratory insertion, and reductive elimination steps to assemble the final heterocyclic product. The ability to introduce functional handles at specific positions during the synthesis, for example at the 3- and 5-positions, is a significant advantage of these palladium-mediated cross-coupling reactions, allowing for further diversification of the furo[2,3-b]pyridine scaffold for structure-activity relationship (SAR) studies. nih.gov
Microwave-Assisted Synthetic Protocols for Furo[2,3-b]pyridinesgentaur.com
While specific literature on the microwave-assisted synthesis of Furo[2,3-b]pyridine-6-carboxylic acid is not extensively detailed, the application of microwave irradiation has been widely reported to accelerate the synthesis of related fused pyridine heterocyclic systems. This methodology is recognized for its advantages, including significantly reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods.
For instance, an expeditious one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation has been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines gentaur.com. This approach highlights the potential of microwave assistance in facilitating complex cyclization and condensation reactions to build fused pyridine scaffolds.
Similarly, the synthesis of novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has been achieved through a one-pot microwave-assisted cycloaddition, followed by a microwave-assisted SN2-type reaction for quaternization mdpi.com. These examples suggest that microwave-assisted protocols could be effectively adapted for the synthesis of furo[2,3-b]pyridines, potentially starting from appropriately substituted pyridines and furan precursors, to accelerate the key cyclization step. The general procedure for such a synthesis would involve sealing the reactants in a pressurized vial and irradiating the mixture in a single-mode microwave synthesis system at a set temperature for a short duration nih.gov.
The following table summarizes representative conditions used in the microwave-assisted synthesis of related fused pyridine heterocycles, which could serve as a basis for developing protocols for furo[2,3-b]pyridines.
| Heterocyclic System | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Imidazo[1,2-a]pyridines | Three-component | Arylglyoxals, 1,3-dicarbonyls, 2-aminopyridines, I2 | - | - | - | Good to Very Good |
| Imidazo[1,5-a]pyridinium Salts | Cycloaddition/SN2 | Benzaldehydes, Iodoethane | Acetonitrile | 155 | 50 | 41-48 |
| 2-Formimidate-3-carbonitrile Derivatives | Cyclization | 2-amino-3-carbonitrile, Triethyl orthoformate | Acetic Acid | 150 | 20 | 90-93 |
Metal-Free Cyclization Methodologiesresearchgate.netguidechem.com
In recent years, there has been a growing interest in the development of metal-free synthetic methods to avoid the potential toxicity and environmental impact of residual transition metals in pharmaceutical compounds. For the synthesis of furo[2,3-b]pyridines, several metal-free cyclization strategies have been reported.
One notable approach involves the intramolecular nucleophilic addition/rearomatization of C3-substituted pyridine N-oxides nih.gov. This transition-metal-free method provides a direct route to the furo[2,3-b]pyridine core. The reaction proceeds by activating the pyridine ring through N-oxidation, which facilitates the intramolecular cyclization with a suitable nucleophile positioned at the C3 position of the pyridine ring.
Another versatile metal-free approach is the Appel-type cyclization/aromatization reaction. For example, phenacylmalononitriles can react with triphenylphosphine and carbon tetrachloride to form 5-aryl-2-[(triphenylphosphoranylidene)amino]-3-furonitriles in good to excellent yields mdpi.com. While this example leads to a furan ring, similar strategies involving intramolecular cyclization of suitably functionalized pyridines could provide access to the furo[2,3-b]pyridine system without the need for a metal catalyst.
These metal-free methodologies offer an attractive alternative to traditional metal-catalyzed cross-coupling and cyclization reactions, often providing a more sustainable and cost-effective route to the desired heterocyclic compounds.
Introduction and Modification of the Carboxylic Acid Functionality at C-6 Position
The carboxylic acid group at the C-6 position of the furo[2,3-b]pyridine ring system is a key functional handle that allows for further derivatization and exploration of the structure-activity relationship (SAR) of these compounds in medicinal chemistry.
Strategies for Carboxylic Acid Introductionmdpi.com
A common and straightforward strategy for the synthesis of this compound involves starting with a commercially available or readily accessible substituted nicotinic acid that already contains the carboxylic acid moiety at the desired position. For instance, 2,5-dichloronicotinic acid can serve as a precursor nih.gov.
The synthesis proceeds by first converting the carboxylic acid to an ester, for example, an ethyl or tert-butyl ester, to protect it during subsequent reactions nih.govchemrxiv.org. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the 2-chloro group is displaced by a suitable nucleophile, such as the enolate of an alpha-hydroxy ester. This step is then followed by an intramolecular cyclization to form the furan ring, yielding the furo[2,3-b]pyridine core with the ester group at the C-6 position nih.gov. Finally, hydrolysis of the ester group regenerates the carboxylic acid.
The following table outlines the key steps in the synthesis of a furo[2,3-b]pyridine with a carboxylic acid introduced via a nicotinic acid precursor.
| Step | Reaction | Reagents and Conditions | Purpose | Yield (%) |
| 1 | Esterification | tert-Butanol, H2SO4, MgSO4 | Protection of the carboxylic acid | 92 |
| 2 | SNAr/Cyclization | tert-Butyl 2-hydroxyacetate, NaH, THF | Formation of the furo[2,3-b]pyridine core | 86 |
| 3 | Deprotection | Trifluoroacetic Acid (TFA) | Regeneration of the carboxylic acid | 89 |
Derivatization of the Carboxylic Acid Groupmdpi.comgentaur.com
The carboxylic acid group at the C-6 position of the furo[2,3-b]pyridine scaffold is a versatile functional group that can be converted into a wide range of other functionalities, allowing for the synthesis of diverse libraries of compounds for biological screening.
Standard carboxylic acid transformations can be readily applied. For example, the carboxylic acid can be converted to an ester through Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction with an alkyl halide in the presence of a base.
Amide formation is another common derivatization, which can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3). The resulting alcohol can then be further functionalized, for instance, by conversion to an ether or an ester.
The carboxylic acid can also be converted to an acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The highly reactive acyl chloride can then be used to form esters, amides, or other acyl derivatives under mild conditions.
These derivatization reactions are crucial for exploring the chemical space around the furo[2,3-b]pyridine core and for optimizing the pharmacological properties of potential drug candidates.
Reaction Mechanisms and Chemical Transformations of Furo 2,3 B Pyridine 6 Carboxylic Acid and Derivatives
Mechanistic Pathways in Furo[2,3-b]pyridine Synthesis
The construction of the furo[2,3-b]pyridine skeleton can be achieved through several strategic synthetic routes, each with its own mechanistic underpinnings.
One prominent method involves the tandem nucleophilic aromatic substitution (SNAr) and cyclization of a substituted pyridine (B92270). For instance, the synthesis can commence from 2,5-dichloronicotinic acid. The acid is first converted to its tert-butyl ester, followed by reaction with the sodium salt of tert-butyl 2-hydroxyacetate. The alkoxide acts as a nucleophile, displacing the chloro group at the 2-position of the pyridine ring in an SNAr reaction. The resulting intermediate then undergoes an intramolecular cyclization to form the fused furan (B31954) ring, yielding the furo[2,3-b]pyridine core. nih.gov This multi-step process can be performed on a gram scale without the need for column chromatography for intermediate steps. nih.gov
Another powerful approach is the Palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes. nih.govresearchgate.net This method proceeds via an unusual N–H/C annulation, concurrently constructing both the furan and pyridine rings. nih.govresearchgate.netacs.org The mechanism involves the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single pot. researchgate.net
Other notable synthetic strategies summarized in the literature include:
Intramolecular Diels-Alder reactions : A triazine and an alkyne can react to form a dihydrofuro[2,3-b]pyridine intermediate, which is subsequently oxidized to the aromatic furo[2,3-b]pyridine. nih.gov
Sonogashira coupling followed by heteroannulation : Palladium-catalyzed Sonogashira couplings can be followed by Wacker-type heteroannulations to construct the fused ring system. nih.gov
Reactions of pyridine N-oxides : This methodology has been employed to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov
These varied synthetic pathways provide access to a wide range of substituted furo[2,3-b]pyridine derivatives, enabling extensive structure-activity relationship (SAR) studies. nih.gov
Reactivity Profiles of the Furo[2,3-b]pyridine Core
The furo[2,3-b]pyridine nucleus possesses a unique electronic character, with an electron-deficient pyridine ring fused to an electron-rich furan ring. nih.gov This duality dictates its reactivity in various chemical transformations.
The fused ring system can undergo both oxidation and reduction reactions, often targeting specific parts of the molecule. Dihydrofuro[2,3-b]pyridine intermediates, formed during certain synthetic routes like the intramolecular Diels-Alder reaction, can be oxidized to the fully aromatic furo[2,3-b]pyridine system using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov
Conversely, reduction of specific functionalities on the furo[2,3-b]pyridine core can be achieved. For example, the carbonyl group in furan[3,2-c]pyridine derivatives, a related isomer, can be reduced by sodium borohydride (NaBH4). mdpi.com The pyridine nitrogen can be oxidized to an N-oxide using peracids, a reaction characteristic of tertiary amines. wikipedia.org This transformation increases the positive charge in the ring, enhancing its reactivity. wikipedia.org
The electronic nature of the furo[2,3-b]pyridine core makes it susceptible to both electrophilic and nucleophilic attack, with regioselectivity governed by the properties of the individual rings.
Electrophilic Substitution: The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uomustansiriyah.edu.iqquimicaorganica.org When substitution does occur on an unsubstituted pyridine, it preferentially happens at the 3-position, as the cationic intermediate avoids placing a positive charge on the electronegative nitrogen. uomustansiriyah.edu.iqquimicaorganica.orgyoutube.com In the fused furo[2,3-b]pyridine system, the electron-rich furan ring is expected to be more reactive towards electrophiles. Studies on the related furo[2,3-b]pyrrole system show that electrophilic formylation occurs at the 2-position. mdpi.com In the case of benzo-fused analogs like benzo[b]furo[2,3-c]pyridines, electrophilic nitration and acylation proceed exclusively on the annelated benzene ring, at the 6- or 8-positions. researchgate.net
Nucleophilic Substitution: The electron-deficient pyridine ring is highly susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgyoutube.com This reactivity is exploited in the synthesis of the core itself, for example, through the SNAr displacement of a 2-chloro substituent. nih.gov The positive charge induced by the electronegative nitrogen makes these positions prone to attack by nucleophiles. youtube.com
Cycloaddition and annulation reactions are key strategies for constructing the furo[2,3-b]pyridine framework and for further functionalization. As mentioned in the synthesis section, intramolecular Diels-Alder reactions represent a viable pathway to the core structure. nih.gov The inverse electron demand Diels-Alder reaction is a common approach for pyridine synthesis in general, where an electron-poor diene system (like a triazine) reacts with a dienophile, followed by the extrusion of a small molecule to form the aromatic ring. acsgcipr.org
Palladium-catalyzed annulation reactions, such as the one involving β-ketodinitriles and alkynes, provide an efficient method for the concurrent formation of both the furan and pyridine rings. nih.govacs.org These reactions highlight the utility of modern catalytic methods in constructing complex heterocyclic systems.
Chemoselective Transformations and Regiodivergence in Furo[2,3-b]pyridine Chemistry
The presence of multiple reactive sites and functional groups on substituted furo[2,3-b]pyridines allows for the exploration of chemoselective transformations. A notable example is the differential reactivity of halo-substituents at different positions, which can be exploited for sequential cross-coupling reactions.
In a furo[2,3-b]pyridine system bearing both a 5-chloro and a 3-triflate group, palladium-catalyzed coupling reactions can be performed sequentially and chemoselectively. nih.gov Generally, aryl triflates exhibit greater reactivity than aryl chlorides in such couplings. nih.gov Experiments have shown that the triflate group at the 3-position reacts preferentially, allowing for selective functionalization at this site before subsequent coupling at the 5-position. nih.gov Attempts to reverse this chemoselectivity and couple the chloride before the triflate were reported to be unsuccessful, as the chlorine at the 5-position is on the least reactive carbon of the pyridine ring, which hinders the oxidative insertion of the palladium catalyst. nih.gov
Another example of regioselectivity is the Rhodium-catalyzed direct arylation which promotes the chemoselective installation of aryl groups specifically at the 2-position of the furo[2,3-b]pyridine core. researchgate.net
Table 1: Chemoselective Cross-Coupling Attempts on a Disubstituted Furo[2,3-b]pyridine An interactive data table summarizing the outcomes of chemoselective cross-coupling reactions.
| Catalyst/Conditions | Substrate Functional Groups | Reactive Site | Outcome |
|---|---|---|---|
| Palladium Catalyst | 3-Triflate, 5-Chloro | 3-Triflate | Successful Coupling |
Stability and Degradation Pathways of Furo[2,3-b]pyridine-6-carboxylic Acid
The stability of this compound and its derivatives is a crucial aspect of their chemical profile. The aromaticity of the fused system generally imparts significant stability. However, the constituent functional groups can be susceptible to degradation under certain conditions.
Studies on a related furo[2,3-b]pyridine-3-carboxylic acid ester demonstrated considerable stability. nih.gov Attempts to hydrolyze the ethyl ester and decarboxylate the resulting acid using aqueous potassium hydroxide in ethanol at reflux were unsuccessful, with only the starting material being recovered. nih.gov This suggests a high degree of stability under these basic conditions. However, cleavage of a tert-butyl ester and subsequent decarboxylation was successfully achieved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane, yielding the parent furo[2,3-b]pyridine in excellent yield. nih.gov
Table 2: Stability of a Furo[2,3-b]pyridine Ester under Different Conditions An interactive data table showing the stability and reactivity of a furo[2,3-b]pyridine ester.
| Compound | Reagents | Conditions | Outcome |
|---|---|---|---|
| Furo[2,3-b]pyridine-3-carboxylate ethyl ester | aq. KOH, Ethanol | Reflux | No Reaction nih.gov |
Spectroscopic Characterization and Structural Elucidation of Furo 2,3 B Pyridine 6 Carboxylic Acid and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Furo[2,3-b]pyridine-6-carboxylic acid and its analogs, both ¹H and ¹³C NMR provide critical data regarding the electronic environment of each proton and carbon atom, allowing for the precise mapping of the molecular skeleton.
In the ¹H NMR spectrum of a furo[2,3-b]pyridine derivative, the protons on the pyridine (B92270) and furan (B31954) rings resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shift and coupling patterns are dictated by the substitution on the bicyclic core. The pyridine α-protons are generally the most deshielded due to the anisotropic effect of the nitrogen atom. ipb.pt For instance, in related 2-substituted pyridines, the H-6 proton appears at a downfield shift of approximately δ 8.7 ppm. rsc.org The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 12.0 ppm, and is exchangeable with D₂O. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbon atom of the carboxyl group is characteristically found at a downfield shift, often in the range of δ 160-175 ppm. nih.gov The carbon atoms of the fused heterocyclic rings appear in the aromatic region, with those adjacent to heteroatoms (oxygen and nitrogen) showing distinct chemical shifts. For example, in pyridine itself, the C-2 and C-6 carbons resonate around δ 149.8 ppm, while in furan derivatives, the carbons adjacent to the oxygen are also significantly shifted. ipb.pt Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule. cncb.ac.cn
| Position/Group | ¹H Chemical Shift (δ, ppm) (Typical Range) | ¹³C Chemical Shift (δ, ppm) (Typical Range) |
|---|---|---|
| -COOH | > 12.0 (broad singlet) | 160 - 175 |
| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |
| Furan Ring Protons | 6.5 - 8.0 | 105 - 150 |
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula with great confidence. cncb.ac.cn
For this compound (C₈H₅NO₃), the expected exact mass is 163.0269 g/mol . In mass spectrometry, this would be observed as the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), as protonated [M+H]⁺ (m/z 164.0342) or deprotonated [M-H]⁻ (m/z 162.0197) species. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The this compound molecule is expected to undergo characteristic fragmentation pathways. A common initial fragmentation is the loss of the carboxylic acid group, either as a hydroxyl radical (·OH, loss of 17 amu) or a carboxyl radical (·COOH, loss of 45 amu). Another prominent fragmentation would be the loss of carbon dioxide (CO₂, 44 amu) from the molecular ion, a process known as decarboxylation, which is characteristic of carboxylic acids. Subsequent fragmentations would involve the cleavage of the stable furo[2,3-b]pyridine ring system.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and MS provide data on connectivity and formula, X-ray crystallography offers the ultimate confirmation of molecular structure by mapping the precise three-dimensional positions of atoms in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions for this compound and its analogs.
A single-crystal X-ray structure analysis would definitively confirm the planarity of the fused furo[2,3-b]pyridine ring system. researchgate.net The analysis of related heterocyclic structures reveals that the dihedral angle between fused rings is typically very small, indicating a high degree of planarity. researchgate.net
Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. For this compound, strong intermolecular hydrogen bonds are expected. The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O). This typically leads to the formation of dimeric structures in the solid state, where two molecules are linked via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of an adjacent molecule, leading to the formation of chains or more complex networks. mdpi.comresearchgate.net These non-covalent interactions are fundamental to the compound's solid-state properties.
| Structural Feature | Expected Observation | Significance |
|---|---|---|
| Molecular Geometry | Confirmation of bond lengths and angles | Validates the proposed covalent structure |
| Planarity | Largely planar furo[2,3-b]pyridine core | Provides insight into electronic delocalization |
| Hydrogen Bonding | Carboxylic acid dimers (O-H···O); N···H-O interactions | Determines crystal packing and solid-state properties |
| Crystal Packing | Formation of layers or 3D networks | Influences physical properties like melting point and solubility |
Vibrational Spectroscopy Applications in Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a rapid and powerful method for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts.
The most prominent features in the IR spectrum are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically found between 1680 and 1720 cm⁻¹. researchgate.netvscht.cz
The vibrations of the aromatic furo[2,3-b]pyridine core also produce a series of characteristic bands. Aromatic C-H stretching vibrations are usually observed as a group of weaker bands just above 3000 cm⁻¹. elixirpublishers.com The C=C and C=N ring stretching vibrations of the pyridine and furan rings appear in the 1450-1625 cm⁻¹ region. elixirpublishers.comresearchgate.net The C-O-C stretching vibration of the furan ring typically results in a strong band in the 1050-1250 cm⁻¹ range. The analysis of these bands confirms the presence of all key functional groups and the fused heterocyclic system.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Weak to Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong |
| C=C / C=N Stretch | Aromatic Rings | 1450 - 1625 | Medium to Strong |
| C-O Stretch | Furan Ring / Carboxylic Acid | 1050 - 1300 | Strong |
Computational and Theoretical Chemistry Studies on Furo 2,3 B Pyridine 6 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Stability
While specific quantum chemical calculations for Furo[2,3-b]pyridine-6-carboxylic acid are not extensively documented in the literature, studies on analogous systems, such as furo[2,3-b]pyrroles, provide valuable insights. For instance, calculations of net atomic charges in methyl 6H-furo[2,3-b]pyrrole-5-carboxylate have been used to correlate with experimental 13C and 15N chemical shifts. mdpi.com This approach can be extrapolated to this compound to predict its electronic landscape. The nitrogen atom in the pyridine (B92270) ring and the oxygen atom in the furan (B31954) ring are expected to be regions of high electron density, while the carbon atoms, particularly those adjacent to the heteroatoms, would exhibit varying degrees of electrophilicity.
The presence of a carboxylic acid group at the 6-position would further influence the electronic distribution. The electron-withdrawing nature of the carboxylic acid would decrease the electron density in the pyridine ring, potentially affecting its stability and reactivity. Computational methods like Density Functional Theory (DFT) could be employed to calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies to provide a detailed picture of the electronic structure and thermodynamic stability of this compound.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The Furo[2,3-b]pyridine scaffold has been recognized as a promising template for the development of kinase inhibitors and other therapeutic agents. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules like this compound to biological targets. cncb.ac.cnnih.gov
Several studies have reported the use of molecular docking to investigate the interactions of Furo[2,3-b]pyridine derivatives with various protein kinases. These studies aim to understand the binding modes and predict the inhibitory activity of these compounds. For example, derivatives of the related furo[2,3-d]pyrimidine scaffold have been docked into the active sites of PI3K and AKT-1 kinases, revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potential. nih.gov Similarly, furo[2,3-b]pyridine derivatives have been studied as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Molecular dynamics simulations can further refine the static picture provided by molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. These simulations can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes that may occur upon ligand binding. For instance, MD simulations of furo[2,3-d]pyrimidine derivatives have been used to confirm the stability of their interactions within the kinase binding site. rsc.org
The following table summarizes the findings from molecular docking studies on various Furo[2,3-b]pyridine and related derivatives, highlighting their potential as inhibitors of different biological targets.
| Derivative Scaffold | Target Protein | Key Interactions Noted | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine | CDK2 | Hydrogen bonding with hinge region amino acids. | nih.gov |
| Furo[2,3-b]pyridine | AKT1, ERα, HER2 | Strong binding affinities suggesting disruption of key cellular signaling pathways. | cncb.ac.cn |
| Thieno[2,3-b]pyridines-2-carboxamides and Furo[2,3-b]pyridines-2-carboxamides | Phosphoinositide specific-phospholipase C | Hydrogen bonding with His356, Glu341, Arg549, and Lys438; lipophilic pocket occupation. | nih.gov |
| Dihydrofuro[2,3-b]pyridine | IRAK4 | Development of potent inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold. | nih.gov |
| Furo[2,3-d]pyrimidine | PI3K/AKT | Improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. | nih.gov |
Aromaticity and Reactivity Predictions of Furo[2,3-b]pyridine Derivatives
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. The Furo[2,3-b]pyridine nucleus is a bicyclic heteroaromatic system where the degree of aromaticity can be influenced by the constituent rings and any substituents. The aromaticity of such systems can be quantitatively assessed using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI). nih.govmdpi.com
Computational methods can also be used to predict the reactivity of Furo[2,3-b]pyridine derivatives. The distinct electronic nature of the furan (electron-rich) and pyridine (electron-deficient) rings suggests a differential reactivity towards electrophilic and nucleophilic reagents. nih.gov The furan moiety is expected to be more susceptible to electrophilic attack, while the pyridine ring, particularly with the electron-withdrawing carboxylic acid group, would be more prone to nucleophilic substitution. Reactivity descriptors such as Fukui functions and local softness can be calculated to predict the most probable sites for electrophilic and nucleophilic attack.
Computational Mechanistic Investigations of Furo[2,3-b]pyridine Transformations
The synthesis of the Furo[2,3-b]pyridine core often involves cyclization reactions. nih.gov For example, a common route involves the nucleophilic aromatic substitution on a 2-halopyridine followed by an intramolecular cyclization. nih.gov Computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies for such processes. This can help in optimizing reaction conditions and understanding the factors that control the regioselectivity and stereoselectivity of the reaction.
For instance, a tandem SNAr-cyclisation reaction is a key step in some synthetic routes to the Furo[2,3-b]pyridine core. nih.gov A computational investigation of this process would involve calculating the energy profile of the reaction, including the initial nucleophilic attack, the formation of the Meisenheimer intermediate, and the final ring-closing step. Such studies can provide a detailed understanding of the reaction mechanism at a molecular level, complementing experimental observations.
Medicinal Chemistry and Biological Activity of Furo 2,3 B Pyridine Scaffolds and Carboxylic Acid Derivatives
Furo[2,3-b]pyridine as a Promising Scaffold in Drug Discovery
The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in drug discovery due to its versatile pharmacological properties. researchgate.net This heterocyclic system is a key component in the development of various therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netcncb.ac.cn Its utility as a template for designing kinase inhibitors has been particularly notable, with derivatives showing inhibitory activity against a range of kinases such as cyclin-dependent kinase 2 (CDK2), Lck, Akt, B-Raf, epidermal growth factor receptor (EGFR), and insulin-like growth factor 1 receptor (IGF-1R). nih.govnih.gov
The furo[2,3-b]pyridine core is considered an isostere of the 7-azaindole scaffold, a well-known hinge-binding motif in many kinase inhibitors. nih.gov By replacing the azaindole core with the furo[2,3-b]pyridine scaffold, medicinal chemists can modulate the selectivity profile of kinase inhibitors, potentially leading to compounds with improved therapeutic windows. nih.gov Beyond cancer, derivatives of this scaffold have also shown promise in other therapeutic areas, including activity against multidrug-resistant Mycobacterium tuberculosis and as inverse agonists for the cannabinoid-1 receptor (CB1R). researchgate.netnih.govnih.gov The adaptability of the furo[2,3-b]pyridine ring system allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties and the exploration of diverse chemical spaces in the quest for new and effective drugs. nih.gov
Structure-Activity Relationship (SAR) Investigations of Furo[2,3-b]pyridine-6-carboxylic Acid Analogs
The biological activity of furo[2,3-b]pyridine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates. This section explores the effects of substituents and bioisosteric replacements on the biological properties of this compound analogs.
Substituent Effects on Biological Potency and Selectivity
While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related furo[2,3-b]pyridine derivatives can provide valuable insights. For instance, in a series of furo[2,3-b]quinoline derivatives, the introduction of benzyl ether and benzenesulfonate moieties at the 6-position significantly enhanced cytotoxic activities against various human cancer cell lines. researchgate.net In contrast, benzoate substituents at the same position did not lead to a notable increase in potency. researchgate.net This suggests that the nature of the substituent at this position plays a critical role in determining the biological effect.
Furthermore, studies on other heterocyclic carboxylic acids have demonstrated that the position and nature of substituents on the ring system can dramatically influence activity. For example, in a series of quinazoline-4-carboxylic acid derivatives, halogen substitutions on a terminal phenyl ring led to higher inhibitory activity against Aurora A kinase compared to unsubstituted or methyl-substituted analogs. mdpi.com The presence of a fluorine atom on the main quinazoline scaffold also contributed to an increase in inhibitory effect. mdpi.com These findings highlight the importance of systematic exploration of substituent effects to optimize the potency and selectivity of this compound analogs.
Bioisosteric Replacements in Furo[2,3-b]pyridine-based Drug Candidates
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. drughunter.com The carboxylic acid group, in particular, is often a target for bioisosteric replacement to enhance properties such as membrane permeability and metabolic stability. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and various other acidic heterocycles. drughunter.comnih.gov
Molecular Mechanisms of Biological Action
The therapeutic effects of this compound derivatives are underpinned by their interactions with specific biological macromolecules. Understanding these molecular mechanisms is fundamental to the development of targeted therapies. This section examines the enzyme inhibition profiles and receptor modulation activities of this class of compounds.
Enzyme Inhibition Profiles (e.g., Kinases, Dihydrofolate Redductase, Thymidylate Synthase)
Furo[2,3-b]pyridine derivatives have shown significant potential as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov Molecular docking studies of certain furo[2,3-b]pyridine derivatives have indicated strong binding affinities for the serine/threonine kinase AKT1, a key component of the PI3K/AKT signaling pathway that is often dysregulated in cancer. cncb.ac.cn The furo[2,3-b]pyridine scaffold can act as a hinge-binder, occupying the ATP-binding site of kinases and thereby blocking their catalytic activity. nih.gov
While specific enzymatic inhibition data for this compound is limited, the broader class of furo[2,3-b]pyridines has been investigated for the inhibition of other enzymes as well. For example, some derivatives have been explored as potential inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes critical for nucleotide synthesis and targeted in cancer chemotherapy. The general inhibitory potential of the furo[2,3-b]pyridine scaffold suggests that the 6-carboxylic acid derivatives could also exhibit inhibitory activity against a range of enzymes, depending on the specific substitutions on the heterocyclic core.
Receptor Modulation and Signal Transduction Pathway Interventions
In addition to enzyme inhibition, furo[2,3-b]pyridine derivatives can exert their biological effects by modulating the function of cellular receptors. Docking studies have suggested that these compounds can interact with hormone receptors such as the estrogen receptor alpha (ERα) and growth factor receptors like the human epidermal growth factor receptor 2 (HER2). cncb.ac.cn By binding to these receptors, they can interfere with downstream signaling pathways that are vital for cancer cell proliferation and survival. cncb.ac.cn
Furthermore, a series of furo[2,3-b]pyridine-based compounds have been synthesized and evaluated as inverse agonists of the cannabinoid-1 receptor (CB1R). nih.gov This indicates that the furo[2,3-b]pyridine scaffold can be tailored to interact with G-protein coupled receptors, a large and important family of drug targets. The modulation of these receptors can have profound effects on various physiological processes, and the development of selective furo[2,3-b]pyridine-based modulators holds therapeutic promise. The intervention in key signal transduction pathways, whether through enzyme inhibition or receptor modulation, is a central theme in the biological action of furo[2,3-b]pyridine derivatives. cncb.ac.cn
Therapeutic Potential and Applications of Furo[2,3-b]pyridine-based Compounds
The furo[2,3-b]pyridine heterocyclic core, also known as 7-azabenzofuran, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. researchgate.net Compounds containing this framework have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the furo[2,3-b]pyridine system allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it a focal point of extensive research.
The furo[2,3-b]pyridine scaffold has emerged as a prominent structure in the design of new anticancer agents, with derivatives showing significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel derivatives for their potential to combat cancers such as breast cancer.
In one study, a series of new furo[2,3-b]pyridine derivatives were synthesized from chalcones and evaluated for their in vitro cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The synthesized compounds exhibited potent cytotoxic effects. nih.gov To understand the mechanism of action, molecular docking studies were performed, which suggested that these compounds have strong binding affinities for key signaling proteins implicated in cancer progression, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.gov This suggests that their anticancer effect may stem from the disruption of crucial cellular signaling pathways. nih.gov These findings highlight the potential of furo[2,3-b]pyridine derivatives as promising candidates for further development in oncology. nih.gov
Table 1: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives Data derived from studies on breast cancer cell lines.
| Compound | Target Cell Line | Activity |
|---|---|---|
| MI-S0 | MCF-7, MDA-MB-231 | Potent Cytotoxicity |
| MI-S1 | MCF-7, MDA-MB-231 | Potent Cytotoxicity |
| MI-S2 | MCF-7, MDA-MB-231 | Potent Cytotoxicity |
| MI-S3 | MCF-7, MDA-MB-231 | Potent Cytotoxicity |
The furo[2,3-b]pyridine core is recognized as a valuable pharmacophore in the development of antimicrobial agents. researchgate.net Fused heterocyclic systems based on this scaffold have been a subject of interest for their biological actions. researchgate.net Notably, research has identified certain furopyridine derivatives as promising selective bioactive compounds against various drug-resistant strains of mycobacteria, the causative agents of tuberculosis. researchgate.net While the broader class of pyridine-based compounds has been extensively studied for antimicrobial effects, detailed research focusing specifically on this compound and its simple derivatives in this area is still emerging. The demonstrated activity against mycobacteria suggests that the furo[2,3-b]pyridine scaffold is a promising foundation for the future design and synthesis of novel antibacterial and antifungal agents. researchgate.net
Beyond oncology and infectious diseases, the furo[2,3-b]pyridine scaffold has shown significant promise in the treatment of inflammatory, autoimmune, and neurodegenerative disorders. researchgate.netnih.gov
Anti-inflammatory Potential: A series of derivatives based on a dihydrofuro[2,3-b]pyridine scaffold were developed and evaluated as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, making it a key therapeutic target for inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial hit compound led to the identification of derivatives with significantly improved potency and better pharmacokinetic profiles. nih.gov For instance, compound 38 demonstrated excellent biochemical potency against IRAK4 with an IC₅₀ of 7.3 nM and showed significantly improved clearance and oral bioavailability compared to earlier derivatives. nih.gov Furthermore, this compound was effective in reducing the production of pro-inflammatory cytokines in both mouse and human cells in vitro and demonstrated oral efficacy in an in vivo mouse model of inflammation. nih.gov These findings underscore the potential of this scaffold for developing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
Table 2: Activity of Dihydrofuro[2,3-b]pyridine Derivatives as IRAK4 Inhibitors
| Compound | IRAK4 IC₅₀ (nM) | Clearance (Cl, ml/min/kg) | Oral Bioavailability (F, %) |
|---|---|---|---|
| 16 (Screening Hit) | 243 | - | - |
| 21 | 6.2 | 43 | 1.6 |
| 38 | 7.3 | 12 | 21 |
Neurodegenerative Potential: The furo[2,3-b]pyridine core is also found in furoquinoline alkaloids, a class of natural compounds investigated for a range of bioactivities. researchgate.net Some of these compounds have shown potential as acetylcholinesterase inhibitors, an important mechanism in the management of Alzheimer's disease. researchgate.net This, combined with their noted anti-inflammatory properties, makes the furo[2,3-b]pyridine scaffold an interesting structure for further exploration in the context of multifactorial neurodegenerative diseases. researchgate.net
Patent Landscape and Academic Innovations in Furo 2,3 B Pyridine 6 Carboxylic Acid Research
Analysis of Synthetic Methodologies in Intellectual Property
The synthesis of the furo[2,3-b]pyridine core and its subsequent functionalization to Furo[2,3-b]pyridine-6-carboxylic acid are critical steps in the development of novel therapeutics. Patented methodologies and academic pursuits have focused on efficient and scalable routes to this important scaffold.
A notable approach described in the patent literature involves a multi-step synthesis commencing from commercially available starting materials. For instance, the synthesis of 2-substituted this compound derivatives has been detailed in patents related to Pim kinase inhibitors google.com. One patented method involves the separation of enantiomers of a 2-substituted this compound intermediate using chiral high-performance liquid chromatography (HPLC) google.com. This highlights the importance of stereochemistry in the development of specific kinase inhibitors.
Academic research has also contributed significantly to the synthetic toolbox for furo[2,3-b]pyridines. These methods often focus on the construction of the fused furan (B31954) ring onto a pyridine (B92270) precursor. Common strategies include:
Intramolecular Cyclization: This approach often involves the cyclization of a suitably substituted pyridine derivative bearing a side chain that can form the furan ring.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in forming key carbon-carbon and carbon-heteroatom bonds necessary for building the furo[2,3-b]pyridine scaffold.
Oxidation of Precursors: this compound can be synthesized through the oxidation of corresponding precursors like Furo[2,3-b]pyridine-6-carbonitrile .
The table below summarizes some of the synthetic strategies employed for the Furo[2,3-b]pyridine scaffold.
| Synthetic Strategy | Key Features | Reported in |
| Multi-step Synthesis and Chiral Separation | Allows for the preparation of specific stereoisomers of 2-substituted this compound. | Patent Literature (e.g., for Pim kinase inhibitors) google.com |
| Oxidation of Nitrile Precursors | A direct method to introduce the carboxylic acid functionality at the 6-position of the furo[2,3-b]pyridine ring. | Academic Literature |
Patented Applications of Furo[2,3-b]pyridine Scaffolds for Therapeutic Uses
The Furo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, with numerous patents claiming its use in a variety of therapeutic areas, most notably in oncology.
Anticancer Applications:
A significant number of patents and research articles describe the utility of furo[2,3-b]pyridine derivatives as anticancer agents. These compounds often function as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.
Pim Kinase Inhibitors: this compound derivatives have been patented as potent inhibitors of Pim kinases google.com. The Pim family of serine/threonine kinases is implicated in the regulation of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy google.com.
eIF4A Inhibitors: Patent applications have been filed for compounds containing the this compound moiety as inhibitors of the eukaryotic initiation factor 4A (eIF4A) google.com. eIF4A is an RNA helicase that is often overexpressed in cancer and plays a critical role in the translation of oncogenic proteins google.com.
Other Kinase Targets: Research has shown that furo[2,3-b]pyridine derivatives can target other kinases involved in cancer progression, such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .
The following table details some of the patented therapeutic applications of the Furo[2,3-b]pyridine scaffold.
| Therapeutic Target | Disease Indication | Compound Type | Supporting Evidence |
| Pim Kinases | Cancer | Bicyclic heteroaromatic carboxamide compounds | Patent US9822124B2 google.com |
| eIF4A | Cancer | This compound derivatives | Patent Application US20170145026A1 google.com |
| AKT1, ERα, HER2 | Breast Cancer | Furo[2,3-b]pyridine derivatives | Academic Research |
Future Directions and Emerging Research Avenues in this compound Chemistry
The field of this compound chemistry is continuously evolving, with several exciting future directions and emerging research avenues.
Development of More Selective Inhibitors: A key focus of future research will be the design and synthesis of Furo[2,3-b]pyridine derivatives with enhanced selectivity for specific kinase targets. This will help to minimize off-target effects and improve the safety profile of these potential drugs. The use of computational modeling and structure-based drug design will be instrumental in achieving this goal.
Exploration of New Therapeutic Areas: While oncology is currently the primary focus, the therapeutic potential of Furo[2,3-b]pyridine scaffolds extends to other disease areas. There is growing interest in their application for the treatment of:
Inflammatory and Autoimmune Diseases: The role of certain kinases in inflammatory signaling pathways suggests that Furo[2,3-b]pyridine-based kinase inhibitors could be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neurodegenerative Diseases: Dysregulation of kinase activity has also been implicated in neurodegenerative disorders, opening up possibilities for the use of these compounds in this area.
Advancements in Synthetic Methodologies: The development of more efficient, scalable, and environmentally friendly synthetic routes to this compound and its derivatives will be crucial for facilitating further research and development. This includes the exploration of novel catalytic systems and flow chemistry techniques.
Q & A
Q. Key Methodological Considerations :
- Acid selection : Concentrated sulfuric acid may cause decarboxylation, while acetic acid/HCl mixtures improve yields .
- Purification : Distillation under reduced pressure (e.g., 20 mmHg) is critical for isolating low-yield intermediates (e.g., 4-methylfuro[2,3-b]pyridine at 9% overall yield) .
Advanced: How can researchers reconcile low yields in furopyridine synthesis?
Low yields often arise from unstable intermediates or competing side reactions. For instance, direct reduction of furo[2,3-b]pyridin-6-one is ineffective, necessitating stepwise substitutions (Cl → NHNH₂ → H) to stabilize intermediates . To optimize:
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry.
- Catalyst screening : Palladium or copper catalysts (as in oxazolo-pyridine syntheses) may enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .
Data Contradiction Analysis :
The 9% yield reported for 4-methylfuro[2,3-b]pyridine suggests inherent thermodynamic challenges. Computational modeling (e.g., DFT) could identify energy barriers in cyclization steps.
Basic: What spectroscopic techniques are recommended for structural validation?
- Fluorescence spectroscopy : Aqueous solutions of furopyridines exhibit intense blue fluorescence, aiding preliminary structural confirmation .
- NMR : Use - and -NMR to verify substitution patterns and aromaticity.
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.
Advanced: How do supramolecular interactions influence crystallographic characterization?
Single-crystal X-ray diffraction reveals critical structural details. For example, in 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid:
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the planar thienopyridine core, while intermolecular O–H⋯N bonds form 1D chains .
- π–π interactions : Between benzene and thienopyridine rings (centroid distances: 3.38–3.70 Å), influencing packing and crystal symmetry .
- Disorder handling : Fluorine meta-site disorder (55:45 ratio) requires refinement with restraints to avoid overinterpretation .
Q. Methodological Protocol :
- Data collection : Use low-temperature (120 K) MoKα radiation to minimize thermal motion .
- Refinement : Apply SHELXL97 with constraints for disordered atoms .
Advanced: How can computational methods resolve contradictions in biological activity predictions?
Furopyridines often exhibit fluorescence and bioactivity (e.g., enzyme inhibition ). Discrepancies between in silico and experimental results may arise from:
- Solvent effects : DFT calculations should include implicit solvent models (e.g., COSMO) to account for aqueous fluorescence .
- Conformational flexibility : Molecular dynamics simulations can assess how π–π stacking or hydrogen bonding affect receptor binding .
Case Study :
The blue fluorescence of furopyridines correlates with electronic transitions in the aromatic system. TD-DFT calculations can map excited-state behavior to optimize fluorescence-based assays.
Basic: What safety protocols are essential for handling furopyridine derivatives?
- Regulatory compliance : Classify as non-hazardous per DOT/IMDG/IATA guidelines, but enforce lab-specific PPE (gloves, goggles) .
- Waste disposal : Follow federal/local regulations for organic contaminants .
- Ventilation : Use fume hoods during reactions with volatile acids (e.g., HCl) .
Advanced: What strategies mitigate challenges in scaling up furopyridine synthesis?
- Batch optimization : Scale reactions incrementally (e.g., 1g → 5g ) to identify exothermicity or mixing issues.
- Catalyst recovery : Immobilize transition-metal catalysts on silica to reduce costs .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
